molecular formula C23H19N3O3 B12176584 N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12176584
M. Wt: 385.4 g/mol
InChI Key: NKUOIBCFTJPCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that combines a benzyl group, a methoxyphenyl group, and a dihydroquinazoline core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinazoline derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazoline derivatives with hydrogenated functional groups.

    Substitution: Substituted quinazoline derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(2-methoxyphenyl)-N-(2-phenylethyl)-2-propen-1-amine
  • N-benzyl-3-chlorothiophene-2-carboxamide
  • N-benzyl-3-(5-bromo-2-methoxyphenyl)acrylamide

Uniqueness

N-benzyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the quinazoline core, benzyl group, and methoxyphenyl group provides a distinct chemical structure that can interact with various biological targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-benzyl-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-29-21-10-6-5-9-20(21)26-15-25-19-13-17(11-12-18(19)23(26)28)22(27)24-14-16-7-3-2-4-8-16/h2-13,15H,14H2,1H3,(H,24,27)

InChI Key

NKUOIBCFTJPCOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.